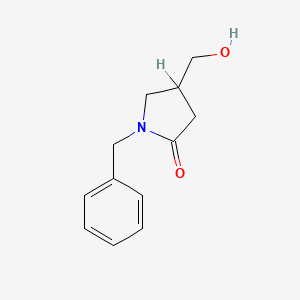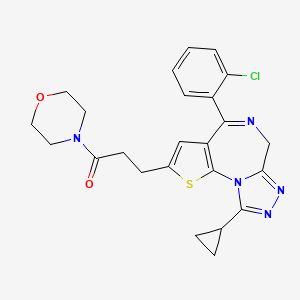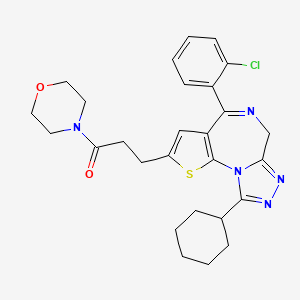
UC-857993
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UC-857993: is a complex organic compound with a unique structure that includes multiple fused rings and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UC-857993 typically involves multi-step organic reactions. One common approach is to start with the preparation of the core cyclopenta[c]quinoline structure, followed by the introduction of the chlorophenyl group and the carboxylic acid functionality. Key steps may include:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Functional Group Transformations: Conversion of intermediates to the final carboxylic acid group through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
UC-857993 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial research.
Industry
In industry, the compound’s unique structural features may make it useful in the development of new materials, such as polymers or advanced composites.
Mécanisme D'action
The mechanism of action of UC-857993 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
UC-857993: can be compared with other fused ring compounds such as quinolines, indoles, and isoquinolines.
Quinolines: Known for their antimalarial and antibacterial properties.
Indoles: Widely studied for their diverse biological activities, including anticancer and anti-inflammatory effects.
Isoquinolines: Investigated for their potential in treating neurological disorders and as anticancer agents.
Uniqueness
The uniqueness of this compound lies in its complex fused ring structure and the presence of the chlorophenyl group. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
487001-04-7 |
|---|---|
Formule moléculaire |
C25H22ClNO2 |
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid |
InChI |
InChI=1S/C25H22ClNO2/c26-22-10-2-1-6-19(22)23-18-9-4-8-17(18)21-12-15(25(28)29)11-20-16-7-3-5-14(16)13-27(23)24(20)21/h1-4,6-8,10-12,14,16-18,23H,5,9,13H2,(H,28,29) |
Clé InChI |
RKRFFBBVYHOUSA-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl |
SMILES canonique |
C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UC-857993; UC 857993; UC857993 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


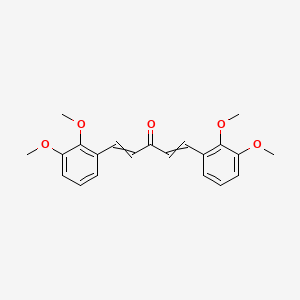

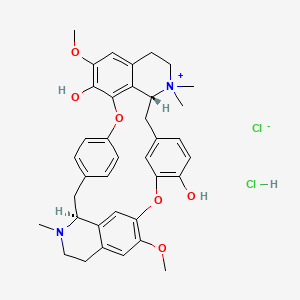
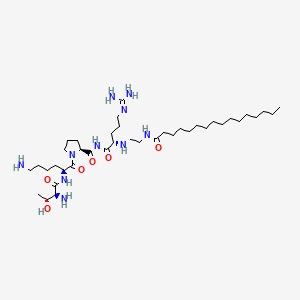
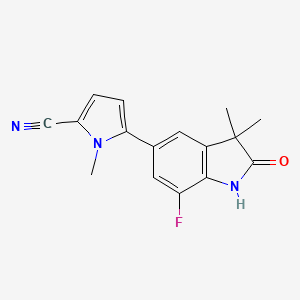
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
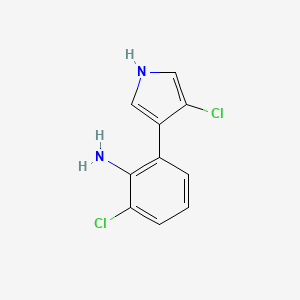
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)

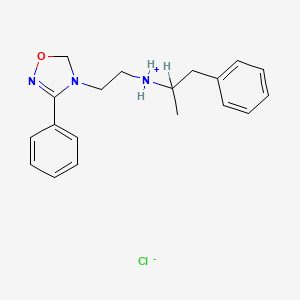
![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)
